Cyclodeca-1,5-diene

Description

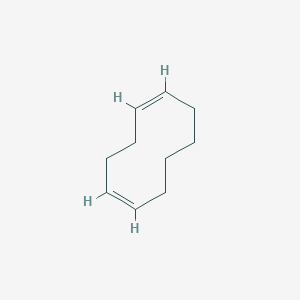

Cyclodeca-1,5-diene (C₁₀H₁₆; CAS 1124-78-3) is a ten-membered cyclic diene with conjugated double bonds at positions 1 and 3. Its IUPAC standard InChIKey is RDAFFINKUCJOJK-UYIJSCIWSA-N . This compound is structurally significant in natural products, particularly sesquiterpenes like germacrane derivatives, where it forms part of thermally labile frameworks prone to sigmatropic rearrangements . It is also identified in essential oils, such as in Partridge Tea (4.32% abundance) . This compound’s conformational flexibility and reactivity make it a subject of interest in synthetic and analytical chemistry.

Properties

CAS No. |

10573-77-0 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1Z,5Z)-cyclodeca-1,5-diene |

InChI |

InChI=1S/C10H16/c1-2-4-6-8-10-9-7-5-3-1/h1-2,7,9H,3-6,8,10H2/b2-1-,9-7- |

InChI Key |

RDAFFINKUCJOJK-NQOXHWNZSA-N |

SMILES |

C1CCC=CCCC=CC1 |

Isomeric SMILES |

C1C/C=C\CC/C=C\CC1 |

Canonical SMILES |

C1CCC=CCCC=CC1 |

Synonyms |

(1E,5E)-1,5-Cyclodecadiene |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclodeca-1,5-diene can be synthesized through various methods. One common approach involves the dimerization of butadiene in the presence of a nickel catalyst. This reaction produces this compound along with vinylcyclohexene as a byproduct .

Industrial Production Methods: In industrial settings, the production of this compound often involves the selective hydrogenation of trans,cis-Cyclodeca-1,5-diene to cis-cyclodecene. This process achieves high selectivity and conversion rates .

Chemical Reactions Analysis

Types of Reactions: Cyclodeca-1,5-diene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form cyclodecane.

Substitution: It can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as peracids or ozone are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Halogenation reactions using halogens like chlorine or bromine.

Major Products Formed:

Oxidation: Epoxides and alcohols.

Reduction: Cyclodecane.

Substitution: Halogenated cyclodecadienes.

Scientific Research Applications

Cyclodeca-1,5-diene has several applications in scientific research:

Biology: The compound’s derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclodeca-1,5-diene involves its ability to participate in various chemical reactions due to the presence of double bonds. These double bonds make it reactive towards electrophiles and nucleophiles, allowing it to form a wide range of products. The molecular targets and pathways involved depend on the specific reactions it undergoes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cycloocta-1,5-diene (COD)

- Structure : An eight-membered cyclic diene (C₈H₁₂) with conjugated double bonds.

- Reactivity: COD is widely used as a ligand in organometallic complexes (e.g., Rh, Pt, Ru) due to its stability under catalytic conditions. For example, [Rh(COD)(N₂H₄)₄][BPh₄]₂ and PtI₂(COD) are well-characterized .

- Catalytic Hydrogenation: COD reacts more slowly than norbornadiene (NBD) in hydrogenation, with a rate constant ratio of ~634:1. This is attributed to steric and electronic differences in their coordination geometries .

Germacrane vs. Elemane Skeletons

- Germacrane : Contains a cyclodeca-1,5-diene substructure (e.g., germacrene B). Under GC-MS thermal conditions (≥150°C), germacranes undergo [3,3]-sigmatropic (Cope) rearrangements to elemanes (e.g., germacrene B → γ-elemene) .

- Elemane : The rearranged product (e.g., γ-elemene) lacks the this compound ring. Quantitative analysis requires complementary techniques like ¹³C-NMR to distinguish natural elemanes from artifacts .

- Conformational Analysis: X-ray studies of germacranolides (e.g., alatolide) reveal torsion angles of 154° and 167° in the this compound ring, indicating moderate ring strain .

Hexa-1,5-diene

- Structure : A linear diene (C₆H₁₀) with terminal double bonds.

- Reactivity : Reacts with triflamide under oxidative conditions to form pyrrolidines or bicyclic products (3,8-diazabicyclo[3.2.1]octane). The reaction outcome depends on the stereochemistry of intermediates, as shown by X-ray analysis .

- Thermodynamics : Hydrogenation of hexa-1,5-diene releases −193.8 kJ/mol, reflecting its high strain energy compared to cyclic analogs .

Cyclonona-1,5-diene

- Structure : A nine-membered cyclic diene (C₉H₁₄).

- Thermodynamics : Hydrogenation enthalpy is −193.8 kJ/mol, similar to hexa-1,5-diene, suggesting comparable strain .

Data Tables

Table 1: Structural and Thermodynamic Comparison

Table 2: Analytical Challenges in Natural Products

| Compound | GC-MS Artifact? | ¹³C-NMR Required? | Example Natural Source |

|---|---|---|---|

| Germacrene B (this compound) | Yes → γ-elemene | Yes | Neuropeltis acuminata |

| COD | No | No | Synthetic catalysts |

Key Findings

Thermal Lability : this compound’s rearrangement to elemane underlines the necessity of low-temperature analytical methods (e.g., ¹³C-NMR) for accurate quantification in essential oils .

Catalytic Utility : COD’s stability contrasts with this compound’s reactivity, making COD preferable in hydrogenation and coordination chemistry .

Strain and Reactivity : Smaller cyclic dienes (e.g., COD) exhibit lower strain than ten-membered analogs, influencing their thermodynamic and kinetic behavior .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Cyclodeca-1,5-diene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via catalytic hydrogenation of larger cyclic polyenes or dehydrogenation of saturated analogs. Key factors include catalyst selection (e.g., palladium-based catalysts for selective hydrogenation ), solvent polarity, and temperature control to minimize side reactions. For example, hydrogenation enthalpy data from analogous cyclic dienes (e.g., cyclonona-1,5-diene) indicate that solvent choice (e.g., glacial acetic acid) significantly impacts reaction thermodynamics . Characterization should include GC-MS for purity assessment and NMR for structural confirmation .

Q. How is the stereochemistry of this compound determined experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry in cyclic dienes. For this compound, comparative analysis of coupling constants in -NMR spectra can distinguish cis and trans isomers. Computational methods (e.g., DFT calculations) can predict stability differences between stereoisomers, validated against experimental thermochemical data .

Q. What thermodynamic properties (e.g., enthalpy of hydrogenation) are critical for understanding this compound’s stability?

- Methodological Answer : Enthalpy of hydrogenation () provides insights into ring strain and conjugation effects. For example, cyclonona-1,5-diene exhibits , measured via calorimetry in glacial acetic acid . Similar protocols can be adapted for this compound, with corrections for solvent effects and catalyst activity.

Advanced Research Questions

Q. How do stereoelectronic effects influence the reactivity of this compound in palladium-catalyzed oxidations?

- Methodological Answer : Palladium(II) chloride–lead tetra-acetate systems promote stereoselective oxidations, as seen in cyclo-octa-1,5-diene, yielding di-endo bicyclic acetates . For this compound, reaction kinetics and DFT-based transition-state modeling can elucidate how ring size and substituent orientation affect product distribution. In situ IR spectroscopy may track intermediate formation.

Q. What strategies resolve contradictions in reported thermodynamic data for cyclic dienes like this compound?

- Methodological Answer : Discrepancies in or stability indices often arise from solvent effects or measurement techniques. A meta-analysis of existing data (e.g., comparing gas-phase vs. solution-phase calorimetry ) should be paired with computational validation (e.g., Gaussian calculations at the B3LYP/6-311++G** level). Systematic error profiling (e.g., catalyst decomposition in hydrogenation) is critical .

Q. Can this compound serve as a precursor for highly crystalline cyclopolymers, and what catalytic systems optimize this process?

- Methodological Answer : Cyclopolymerization of 1,5-dienes requires metallocene catalysts (e.g., ) to enforce regioselectivity and cis-configuration in cyclopentane rings . For this compound, screening catalyst substituents (e.g., alkyl vs. aryl groups) and reaction temperature can tune crystallinity. SAXS/WAXS and DSC analyses are recommended for polymer characterization.

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Methodological Answer : Follow standardized protocols for catalyst activation, solvent purification, and inert atmosphere handling. Document all experimental parameters (e.g., stirring rate, heating gradients) in supplemental materials . Cross-validate NMR assignments with COSY/NOESY experiments and compare melting points with literature values .

Q. What computational tools predict this compound’s electronic structure and reactivity?

- Methodological Answer : DFT packages (e.g., Gaussian, ORCA) model frontier molecular orbitals and reaction pathways. NIST’s computational chemistry resources provide validated parameters for cyclic dienes . Compare computed values with experimental kinetic data to refine transition-state models.

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.